molecular formula C12H18O B134422 2,4-Diisopropylphenol CAS No. 2934-05-6

2,4-Diisopropylphenol

Cat. No. B134422
CAS RN: 2934-05-6
M. Wt: 178.27 g/mol
InChI Key: KEUMBYCOWGLRBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-diisopropylphenol, also known as ICI 35 868, was achieved through adaptations of standard ortho-alkylation procedures for phenols. This compound was identified as a potent intravenous anesthetic agent in mice and rabbits, and its effectiveness in humans has been confirmed . Another compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, was synthesized via a two-stage process involving the corresponding pyrylium salt, demonstrating the influence of isopropyl groups in protecting the heteroatom against electrophilic attack .

Molecular Structure Analysis

The molecular structure of 2,6-diisopropylphenol and its analogs has been extensively studied. For instance, the stable bis(2,4,6-triisopropylphenyl)(supermesityl)stannaphosphene was synthesized and its structure confirmed by NMR spectroscopy . Additionally, the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxyl-phenyl)methyl]phosphonate was determined, revealing intermolecular hydrogen bonds and coplanar pyrazole and benzene moieties . Iso-propyl 2,4,6-triisopropylphenyl sulfone was also synthesized, and its structure was characterized by unusual atom deviations from the aromatic least-squares plane .

Chemical Reactions Analysis

The electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue, were studied, showing that while it activated GABAA receptors similarly to propofol, it lacked sedative-anesthetic properties . The general anesthetic 2,6-diisopropylphenol was found to inhibit and uncouple respiration in isolated rat liver mitochondria by limiting electron transfer at complex I and modifying mitochondrial ATPases .

Physical and Chemical Properties Analysis

2,6-Diisopropylphenol exhibits antioxidant effects, protecting osteoblasts from oxidative stress-induced apoptosis by suppressing caspase-3 activation . Its uncoupling effect on isolated rat liver mitochondria was further examined, revealing that it acts as a mild protonophore and its effectiveness is pH-dependent . Spectroscopic and theoretical studies on 4-substituted 2-allylphenols, including 2,6-diisopropylphenol, have shown how substituents affect intramolecular OH-pi hydrogen bonding .

Scientific Research Applications

Antioxidant Properties

2,4-Diisopropylphenol, also known as Propofol, exhibits significant antioxidant properties. Studies demonstrate that it reacts with free radicals to form a phenoxyl radical, a mechanism common in phenol-based free radical scavengers. Its antioxidant activity, comparable to that of alpha-tocopherol (vitamin E), has been validated through various assays, including electron spin resonance spectroscopy and measurements of antioxidant potential (Murphy et al., 1992).

Electrochemical Quantification

2,4-Diisopropylphenol's electrochemical properties have been explored for potential applications in monitoring and dosing in medical settings. Different methods for its quantification using various electrodes and conditions have been investigated, including the development of analytical methods for its detection in acidic solutions, revealing its potential for in vivo monitoring (Langmaier et al., 2011).

Mitochondrial Effects

Research indicates that 2,4-Diisopropylphenol affects mitochondrial function, specifically its permeability to protons. This compound decreases the activity of ATP synthetase without inhibiting overall ATP production in isolated mitochondria, suggesting its role in modifying mitochondrial energy coupling mechanisms (Branca et al., 1991).

Pharmaceutical Interactions and Analytical Methods

Studies on 2,4-Diisopropylphenol's interaction with other pharmaceutical ingredients, specifically its adsorption/absorption characteristics, are critical in the development of new formulations and packaging materials. The establishment of sensitive analytical methods for its quantification in complex matrices like lipid emulsions highlights its significance in pharmaceutical research (Pickl et al., 2011).

Protective Effects on Osteoblasts

Research has explored the protective effects of 2,4-Diisopropylphenol on osteoblasts under oxidative stress. It is shown to suppress caspase-3 activation, which is key in oxidative stress-induced apoptosis, indicating its potential therapeutic application in bone health and remodeling (Chen et al., 2005).

Cancer Research Implications

Studies suggest that 2,4-Diisopropylphenol may influence cancer development and chemotherapy. It interacts with microRNAs and long non-coding RNAs, regulating critical signaling pathways like HIF-1α, MAPK, NF-κB, and Nrf2. Additionally, it modulates host immune functions, necessitating further research to understand its full impact on cancer (Jiang et al., 2018).

Safety And Hazards

2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,4-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUMBYCOWGLRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042273
Record name 2,4-Diisopropylphenol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diisopropylphenol

CAS RN

2934-05-6
Record name 2,4-Diisopropylphenol
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Record name 2,4-Diisopropylphenol
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Record name 2,4-Diisopropylphenol
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Record name 2,4-diisopropylphenol
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Record name 2,4-DIISOPROPYLPHENOL
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Synthesis routes and methods

Procedure details

A mixture of 3,5-diisopropylsalicylic acid (Intermediate 9, 25 g, 0.11 mol, available from Aldrich) and quinoline (50 mL) was refluxed for 4 h. The mixture was cooled to room temperature, diluted with EtOAc (200 mL), washed with 1M HCl (2×200 mL) until acidic, then with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (5% then 10% EtOAc-hexanes) to yield the title compound as a yellow oil (20 g, ˜100%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%

Citations

For This Compound
131
Citations
KA Harvey, Z Xu, P Whitley, VJ Davisson… - Bioorganic & Medicinal …, 2010 - Elsevier
The present study describes the characterization and evaluation of novel anticancer conjugates, 2,6-diisopropylphenol–docosahexaenoate (PP–DHA), and its analogues including 2,4-…
Number of citations: 36 www.sciencedirect.com
TP Hell, RC Lindsay - Journal of Environmental Science & Health …, 1989 - Taylor & Francis
EC 50 Microtox (5 min, 25C) assay values for 2‐isopropylphenol, 3‐isopropylphenol, 4‐isopropylphenol, 2,4‐diisopropylphenol, 2,5‐diisopropylphenol 2,6‐diisopropylphenol, 3,5‐…
Number of citations: 104 www.tandfonline.com
H Tsuchiya, T Ueno, T Tanaka, N Matsuura… - European journal of …, 2010 - Elsevier
Certain anesthetics have been suggested to protect against the pathological states associated with oxidative stress. We compared the antioxidant and membrane activities of propofol (2,…
Number of citations: 39 www.sciencedirect.com
M Magura, J Vojtko, J Ilavský - Collection of Czechoslovak …, 1989 - cccc.uochb.cas.cz
The title liquid-phase isothermal esterification kinetics have been measured in the temperature intervals of 110-125 and 110-160 C for 2,4- and 2,6-diisopropylphenols, resp. The values …
Number of citations: 1 cccc.uochb.cas.cz
TP Heil, RC Lindsay - Journal of Environmental Science & Health …, 1988 - Taylor & Francis
Simultaneous steam distillation‐extraction (SDE) of fortified rainbow trout tissue resulted in greater than 95% recovery of 2‐isopropylphenol, 3‐isopropylphenol, 4‐isopropylphenol, 2, 4‐…
Number of citations: 28 www.tandfonline.com
TP Heil, NA Lane, RC Lindsay - Journal of Environmental Science …, 1989 - Taylor & Francis
A mixture of 10 ppb thiophenol, 1 ppb 3‐isopropylphenol, 1 ppb 2,4‐diisopropylphenol and 1 ppb carvacrol had nearly the same flavor quality as environmentally tainted northern pike …
Number of citations: 21 www.tandfonline.com
K Cui, L Yang, Z Ma, F Yan, K Wu, Y Sang… - Applied Catalysis B …, 2017 - Elsevier
Selective conversion of guaiacol over MoO 3 to produce various alkylphenols, including ethylphenols, isopropylphenols, butylphenols (tert-, sec-) and tert-amylphenol is investigated in …
Number of citations: 62 www.sciencedirect.com
M Petro, K Križanovič, K Ďulák - Journal of Chromatography A, 1992 - Elsevier
This paper presents a method for the direct determination of phenol, monoisopropylphenols (2-, 3- and 4-), diisopropylphenols (2,4-2,5-, 2,6- and 3,5-) and triisopropylphenols (2,4,5- …
Number of citations: 1 www.sciencedirect.com
FJ Sowa, HD Hinton, JA Nieuwland - Journal of the American …, 1933 - ACS Publications
In a previous publication2 it was shown that the rearrangement of alkyl phenyl ethers could be accomplished by the use of boron fluoride as the rearranging agent and that the position …
Number of citations: 28 pubs.acs.org
MA Beg, S Ansari, F Athar - J Bacteriol Mycol Open Access, 2020 - researchgate.net
The current study reports Calotropis gigantea (C. gigantea) commonly known as milk weed contains phytoconstituents that have various medicinal properties. In Present study, …
Number of citations: 15 www.researchgate.net

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